molecular formula C14H11FN2OS B2881975 1-Benzoyl-3-(3-fluorophenyl)thiourea CAS No. 82635-62-9

1-Benzoyl-3-(3-fluorophenyl)thiourea

Cat. No.: B2881975
CAS No.: 82635-62-9
M. Wt: 274.31
InChI Key: GUNHMPKARKINRJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Benzoyl-3-(3-fluorophenyl)thiourea typically involves the reaction of benzoyl isothiocyanate with 3-fluoroaniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions . The general reaction scheme is as follows:

Benzoyl isothiocyanate+3-fluoroanilineThis compound\text{Benzoyl isothiocyanate} + \text{3-fluoroaniline} \rightarrow \text{this compound} Benzoyl isothiocyanate+3-fluoroaniline→this compound

Chemical Reactions Analysis

1-Benzoyl-3-(3-fluorophenyl)thiourea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-(3-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival . The compound’s antibacterial activity could be due to its interaction with bacterial cell membranes or enzymes, leading to cell death . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-Benzoyl-3-(3-fluorophenyl)thiourea can be compared with other thiourea derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and potential biological activities .

Properties

IUPAC Name

N-[(3-fluorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2OS/c15-11-7-4-8-12(9-11)16-14(19)17-13(18)10-5-2-1-3-6-10/h1-9H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNHMPKARKINRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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